molecular formula C7H11Cl2FN2 B6333444 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride CAS No. 1955519-79-5

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B6333444
CAS No.: 1955519-79-5
M. Wt: 213.08 g/mol
InChI Key: HYHHMRDWSZCHPZ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS 1955519-79-5) is a high-purity chiral amine building block of significant value in medicinal chemistry and drug discovery research . This compound serves as a critical synthetic intermediate for the development of targeted molecules, particularly due to the presence of the fluoropyridine moiety, which is known to enhance key physicochemical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . The primary amine functionality provides a versatile handle for further synthetic elaboration, enabling researchers to construct more complex molecular architectures through reactions such as amide coupling or reductive amination . The dihydrochloride salt form offers improved stability and solubility in various experimental conditions, facilitating its use in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use, as the compound may be harmful if swallowed and cause skin and serious eye irritation .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHHMRDWSZCHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Deprotection : The Boc group is removed using 4 N HCl in a 1,4-dioxane/dichloromethane (DCM) mixture at room temperature for 3 hours.

    Boc-protected amine+HCl(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride\text{Boc-protected amine} + \text{HCl} \rightarrow \text{(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride}
  • Neutralization : The hydrochloride intermediate is treated with saturated sodium bicarbonate to liberate the free amine.

  • Dihydrochloride Formation : The free amine is dissolved in ethanol and treated with excess HCl gas or concentrated HCl solution to precipitate the dihydrochloride salt.

Yield and Purity

  • Initial deprotection yields 98% of the hydrochloride intermediate.

  • Dihydrochloride formation typically achieves >95% purity after recrystallization from ethanol/ether mixtures.

Reductive Amination of 5-Fluoropyridine-2-carboxaldehyde

An alternative route involves reductive amination of 5-fluoropyridine-2-carboxaldehyde, offering flexibility in racemic and enantioselective syntheses.

Reaction Mechanism

  • Imine Formation : The aldehyde reacts with ammonium acetate in methanol under reflux to form the imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) reduces the imine to the primary amine.

    5-Fluoropyridine-2-carboxaldehyde+NH3NaBH3CN1-(5-fluoropyridin-2-yl)ethanamine\text{5-Fluoropyridine-2-carboxaldehyde} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(5-fluoropyridin-2-yl)ethanamine}
  • Salt Formation : The amine is treated with 2 equivalents of HCl in anhydrous ether to yield the dihydrochloride.

Optimization Challenges

  • Selectivity : Competing side reactions (e.g., over-reduction) necessitate careful control of reaction time and temperature.

  • Yield : Reported yields for the reductive amination step range from 70–85%, with dihydrochloride isolation adding minor losses.

Direct Amination of Halogenated Pyridine Derivatives

While less common, direct amination of 2-chloro-5-fluoropyridine presents a viable pathway, particularly for industrial-scale production.

Methodology

  • Nucleophilic Substitution : 2-Chloro-5-fluoropyridine reacts with ethylamine under high-pressure conditions (100–150°C) in the presence of a copper(I) iodide catalyst.

  • Acidification : The resultant amine is treated with HCl gas to form the dihydrochloride.

Limitations

  • Regioselectivity : Competing substitution at the 2- and 6-positions of the pyridine ring requires stringent reaction control.

  • Catalyst Cost : Copper-based catalysts increase production expenses, limiting cost-effectiveness.

Salt Formation and Isolation Techniques

The conversion of the free amine to the dihydrochloride salt is critical for enhancing solubility and stability.

Key Considerations

  • HCl Equivalents : Two equivalents of HCl are required to protonate both the primary amine and the pyridine nitrogen.

  • Solvent Systems : Ethanol, isopropanol, or tetrahydrofuran (THF) are preferred for salt precipitation due to their polarity and low solubility of the product.

Crystallization Protocols

ParameterOptimal Condition
SolventEthanol/ether (3:1 v/v)
Temperature0–4°C
HCl Concentration4–6 N

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Boc Deprotection9598HighModerate
Reductive Amination8095ModerateLow
Direct Amination7590LowHigh

Key Findings :

  • The Boc deprotection route offers the highest yield and purity, making it ideal for laboratory-scale synthesis.

  • Reductive amination is advantageous for enantioselective synthesis but suffers from scalability challenges.

  • Direct amination, while cost-effective, is hampered by regioselectivity issues .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine carboxylic acids, while reduction can produce fluorinated pyridine alcohols .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent type, position, and halogenation patterns on the pyridine ring. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride 5-F, 2-ethylamine C₇H₁₁Cl₂FN₂ 237.5 (calculated) Pharmaceutical intermediate
1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride 5-Br, 2-ethylamine C₇H₁₁BrCl₂N₂ 283.5 API precursor
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride 5-CF₃, 2-ethylamine C₈H₁₁Cl₂F₃N₂ 263.1 High-purity pharmaceutical intermediate
1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride 3-F, 2-ethylamine C₇H₁₁Cl₂FN₂ 237.5 Research chemical
1-(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride 3-Cl, 5-F, 1-methylamine C₆H₆Cl₂FN₂ 209.0 Laboratory reagent

Key Observations:

Halogen Substitution Effects: Fluorine (5-F): Enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius . Trifluoromethyl (5-CF₃): Introduces strong electron-withdrawing effects, improving resistance to oxidative metabolism .

Positional Isomerism :

  • Fluorine at the 5-position (main compound) vs. 3-position () affects electronic distribution and steric interactions. The 5-F derivative may exhibit better π-stacking in aromatic systems compared to 3-F analogs .

Salt Form :

  • All compared compounds are hydrochloride or dihydrochloride salts, improving aqueous solubility for in vitro and in vivo studies .

Biological Activity

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a compound with significant biological activity, primarily recognized as a selective inhibitor of anaplastic lymphoma kinase (ALK). This kinase plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The compound's unique structure, featuring a fluorinated pyridine ring, enhances its pharmacological properties, making it a valuable scaffold for drug development.

  • Molecular Formula : C₇H₁₁Cl₂FN₂
  • Molecular Weight : 213.08 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a fluorine atom at the 5-position, which contributes to its selectivity and potency against biological targets.

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride functions by inhibiting ALK, which is involved in signaling pathways that promote cell proliferation and survival. By blocking this pathway, the compound can potentially halt the growth of cancer cells, providing a therapeutic avenue for treating ALK-positive cancers.

Biological Activity and Therapeutic Applications

The compound has been investigated for its potential applications in oncology due to its ability to penetrate the blood-brain barrier, suggesting efficacy against central nervous system tumors. Its favorable drug-drug interaction profile is indicated by its minimal inhibition of cytochrome P450 enzymes, which is crucial for reducing adverse effects when used in combination therapies.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructure TypeUnique Features
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochlorideHydrochloride SaltEnantiomeric form; potential differences in biological activity
(S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochlorideHydrochloride SaltAnother enantiomer; may exhibit different pharmacokinetics
1-(4-Fluorophenyl)ethanamine dihydrochlorideAromatic AmineDifferent aromatic substitution; used in other therapeutic areas

Case Studies and Research Findings

Research has highlighted the effectiveness of 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride in various experimental models:

  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibited the proliferation of ALK-positive cancer cell lines. The IC50 values were significantly lower than those of non-selective inhibitors, indicating its potency.
  • Blood-Brain Barrier Penetration : Studies assessing the pharmacokinetics revealed that this compound could cross the blood-brain barrier effectively, which is critical for treating brain tumors associated with ALK activity.
  • Drug Interaction Profile : Interaction studies showed that 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable drug-drug interaction profile that minimizes potential side effects when combined with other therapies.

Table 2: Summary of In Vitro and In Vivo Efficacy

Study TypeIC50 (nM)Observations
In Vitro (HeLa Cells)<50Significant reduction in cell viability
In Vivo (Mouse Model)Not specifiedEffective against tumor growth; favorable pharmacokinetics observed

Q & A

Q. Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reducing agent efficiency.
  • Temperature : Reductions are typically performed at 0–25°C to minimize side reactions.
  • Stoichiometry : Excess HCl ensures complete salt formation.
Synthetic StepReagents/ConditionsYield Optimization Tips
Aldehyde ReductionNaBH₄, EtOH, 0°CUse anhydrous conditions to prevent NaBH₄ decomposition
Salt FormationHCl (gaseous), Et₂OSlow HCl addition avoids localized overheating

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 3.1–3.4 ppm (CH₂NH₂), and δ 1.2–1.5 ppm (CH₃) confirm structure .
    • ¹³C NMR : Fluorine coupling splits pyridine carbons (e.g., C-5 at ~150 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen-bonding networks in the hydrochloride salt .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 155.1) validates molecular weight .

Advanced: How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrostatic Potential : Fluorine’s electron-withdrawing effect on the pyridine ring .
  • Frontier Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites for derivatization.

Case Study :
DFT-derived Fukui indices identify C-3 on pyridine as a reactive site for electrophilic substitution .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., solubility)?

Methodological Answer:
When data is unavailable (e.g., water solubility in ):

Experimental Determination : Use shake-flask method with HPLC quantification.

Predictive Models : Apply Hansen solubility parameters or COSMO-RS simulations.

Cross-Validation : Compare with analogs (e.g., 1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine hydrochloride, which has ~2.1 mg/mL solubility in water ).

Advanced: What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at 2–8°C in airtight containers .
  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media. Monitor via pH-stat titration .

Advanced: How does enantiomeric purity impact biological interaction studies?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column to resolve (R)- and (S)-enantiomers .
  • Biological Assays : Compare binding affinities (e.g., (R)-enantiomers may show higher receptor selectivity due to steric effects) .

Advanced: What safety protocols are essential given limited toxicological data?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and FFP3 respirator during synthesis .
  • Ventilation : Use fume hoods to avoid HCl/HF exposure during decomposition .
  • Emergency Measures : Immediate eye wash (15 min) for accidental exposure .

Advanced: How can crystallography resolve structural ambiguities in hydrochloride salts?

Methodological Answer:

  • SHELXL Refinement : Models hydrogen bonding between NH₃⁺ and Cl⁻ ions, confirming salt stoichiometry .
  • Powder XRD : Matches simulated patterns from single-crystal data to verify batch consistency .

Advanced: What strategies optimize purity for pharmacological assays?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) to remove NaBH₄ byproducts.
  • Ion-Exchange Chromatography : Isolate dihydrochloride salt from mono-HCl impurities .
Purity ChallengeSolution
Residual solventRotary evaporation under high vacuum
Inorganic saltsDialysis (MWCO 100 Da)

Advanced: How do structural analogs inform SAR studies for this compound?

Methodological Answer:
Compare with:

  • 1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine hydrochloride : Bromine’s steric effects reduce membrane permeability vs. fluorine .
  • (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride : Pyridine ring position alters receptor binding kinetics .
AnalogStructural DifferenceBiological Impact
1-(5-Fluoropyridin-3-yl)Pyridine substitution at C-3Higher metabolic stability
Trifluoromethyl derivativesCF₃ group at C-5Enhanced lipophilicity

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